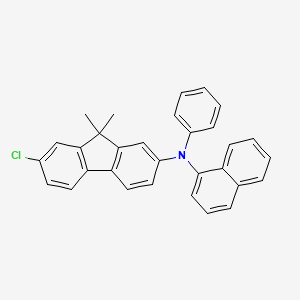
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a hydroxymethyl group, a prop-1-en-1-yl group, and a cyclohex-2-en-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxymethyl and prop-1-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohex-2-en-1-one ring can be reduced to form a hydroxyl group.
Substitution: The prop-1-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)cyclohex-2-en-1-one: Lacks the prop-1-en-1-yl group.
2-(Prop-1-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxymethyl group.
Cyclohex-2-en-1-one: Lacks both the hydroxymethyl and prop-1-en-1-yl groups.
Uniqueness
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of both the hydroxymethyl and prop-1-en-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
620590-41-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-prop-1-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2,4,11H,3,5-7H2,1H3 |
InChI Key |
BKYLSYMANOZWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(CCCC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


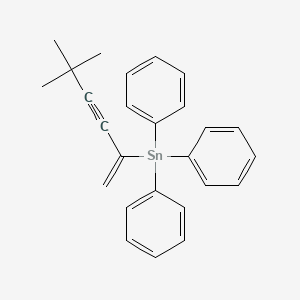
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

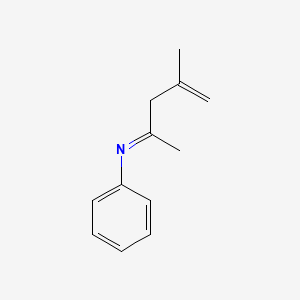
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
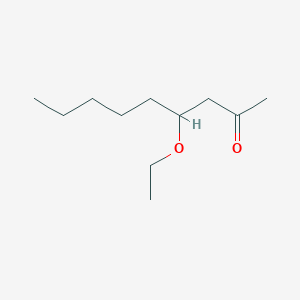

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
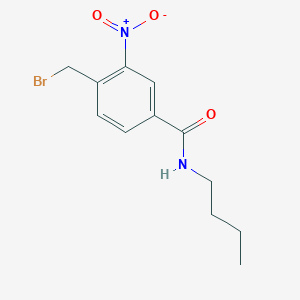
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
